BenchChemオンラインストアへようこそ!

1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose

Nucleoside Chemistry Glycosylation Antiviral Drug Synthesis

1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose (CAS 96291-75-7, molecular formula C11H16O7, MW 260.24 g/mol) is a fully acetylated 2-deoxy-D-ribofuranose derivative in its pure β-anomeric configuration. This compound belongs to the class of protected pentofuranose carbohydrate intermediates and serves as a key synthetic building block for β-configured 2′-deoxynucleoside antiviral and anticancer agents.

Molecular Formula C11H16O7
Molecular Weight 260.24 g/mol
CAS No. 96291-75-7
Cat. No. B3175964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose
CAS96291-75-7
Molecular FormulaC11H16O7
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C
InChIInChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11+/m0/s1
InChIKeyQAGMBTAACMQRSS-HBNTYKKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose (CAS 96291-75-7): Protected Nucleoside Synthon & Impurity Standard


1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose (CAS 96291-75-7, molecular formula C11H16O7, MW 260.24 g/mol) is a fully acetylated 2-deoxy-D-ribofuranose derivative in its pure β-anomeric configuration . This compound belongs to the class of protected pentofuranose carbohydrate intermediates and serves as a key synthetic building block for β-configured 2′-deoxynucleoside antiviral and anticancer agents . Its identity as a characterized chemical entity is further confirmed by its formal designation as Ribavirin Impurity 40, used in analytical reference standard applications .

Generic Substitution Risk with 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose: Anomeric Purity Is Non-Negotiable


Purchasing the generic or mixed anomeric form, such as 1,3,5-tri-O-acetyl-2-deoxy-D-erythro-pentofuranose (CAS 4594-52-9, an unspecified α/β mixture ), or the α-anomer (CAS 96291-74-6 ) in place of the pure β-anomer (CAS 96291-75-7) introduces stereochemical ambiguity that undermines key synthetic applications. The β-configuration is specifically required for the Vorbrüggen glycosylation to produce the β-nucleoside linkage found in clinically relevant agents like Zalcitabine, Stavudine , and the impurity reference standard for Ribavirin [1]. Substitution with an anomeric mixture can lead to variable reaction yields, difficult chromatographic separation of diastereomeric products, and compromised analytical method validation in quality-controlled drug development. Likewise, the 1,3,4-triacetyl pyranose form (CAS 95585-77-6 [2]), which crystallizes in a 1C4 conformation, cannot serve as a structural mimic for the furanose ring required in nucleoside target synthesis.

Quantitative Differentiation Evidence for 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose (CAS 96291-75-7)


Anomeric Configuration: Pure β-Anomer Identity vs. Mixed or α-Anomer for Synthetic Application Specificity

The compound is the isolated, pure β-anomer (CAS 96291-75-7) of 1,3,5-tri-O-acetyl-2-deoxy-D-erythro-pentofuranose. In contrast, the α-anomer (CAS 96291-74-6) and the anomeric mixture (CAS 4594-52-9) are distinct procurement entities. The β-anomer is specifically cited as a vital precursor for the synthesis of the β-configured antiviral nucleoside drugs Zalcitabine and Stavudine , while the α-anomer is not documented for this application. The IUPAC name [(2R,3S,5S)-3,5-diacetyloxyoxolan-2-yl]methyl acetate unambiguously identifies the β-stereochemistry at C-1, as compared to the [(2R,3S,5R)] designation of the α-anomer . US Patent 8,394,935 underscores that β-anomers are the stereochemically relevant forms for condensation with nitrogen heterocycles to produce pharmacologically active nucleic acid derivatives, emphasizing the industrial need for stereochemically pure starting materials [1].

Nucleoside Chemistry Glycosylation Antiviral Drug Synthesis

Furanose Ring Form (1,3,5-Triacetyl) vs. Pyranose Ring Form (1,3,4-Triacetyl): Crystallographically Confirmed Structural Distinction

The acetyl protection pattern differs between the furanose ring form (1,3,5-tri-O-acetyl, the target compound) and the pyranose ring form (1,3,4-tri-O-acetyl-2-deoxy-β-D-erythro-pentopyranose, CAS 95585-77-6). The pyranose form was isolated as a single crystal and characterized by X-ray diffraction, revealing it adopts a 1C4 conformation in an orthorhombic system with space group P212121, unit cell dimensions a = 7.2274(3) Å, b = 8.0938(5) Å, c = 22.0517(11) Å, Z = 4 [1]. This structural data confirms the pyranose form is a distinct chemical entity from the furanose triacetate. The furanose form is the required intermediate for nucleoside synthesis because the furanose ring is the native sugar form found in natural 2'-deoxynucleosides, while the pyranose form, as confirmed by quantum chemical calculations, is an inappropriate structural mimic of the furanose ring in DNA [2].

Carbohydrate Chemistry X-Ray Crystallography Ring Conformation

Reference Standard Application: Ribavirin Impurity 40 for Regulated Analytical Quality Control

This specific β-anomer (CAS 96291-75-7) is officially designated as Ribavirin Impurity 40 and is supplied as a fully characterized chemical reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) during drug synthesis and formulation [1]. This application is not documented for the α-anomer (CAS 96291-74-6) or the anomeric mixture (CAS 4594-52-9). The reference standard designation implies the compound has undergone characterization sufficient to meet regulatory identity, purity, and stability requirements, providing end-users with traceable impurity profiling capability in Ribavirin drug substance and drug product manufacturing.

Pharmaceutical Analysis Impurity Profiling Method Validation

Enzymatic Differentiation: CAL B Lipase-Catalyzed Alcoholysis Selectivity for α- vs. β-Anomeric Substrates

In Candida antarctica B lipase (CAL B)-catalyzed alcoholysis studies, the α- and β-anomers of 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose exhibit significantly different reactivity profiles. The enzymatic deacetylation of 1,3,5-tri-O-acetyl-2-deoxy-α,β-D-ribofuranose (anomeric mixture, 4a,b) afforded 5-O-deacetylated products [1]. Subsequent studies demonstrated that CAL B-catalyzed alcoholysis of the α-substrate proceeded with high regioselectivity to give the 5-hydroxyl product in high yield, while the β-substrate showed reduced selectivity under identical conditions (A/S ratios of 1200, 120, and 3) [2]. This enzymatic differentiation provides a preparative route for separating anomeric mixtures via selective deprotection, where the α-anomer is preferentially deacetylated at the 5-position while the β-anomer requires different optimization.

Enzymatic Deacetylation Candida antarctica Lipase B Stereoselective Protection

Synthesis Route Foundation: Gold & Sangaiah (1990) High-Yield Synthesis of α,β-Anomeric Mixture from 2-Deoxy-D-erythro-pentose

The seminal synthesis by Gold and Sangaiah (Nucleosides & Nucleotides, 1990) describes a convenient, high-yield preparation of 1,3,5-tri-O-acetyl-2-deoxy-α,β-D-erythro-pentofuranose directly from 2-deoxy-D-erythro-pentose [1]. This method is the foundational reference for generating the anomeric mixture from which the pure β-anomer (CAS 96291-75-7) can be obtained by subsequent anomer separation (e.g., chromatography or enzymatic resolution). An alternative enzymatic one-pot synthesis using Novozym 435 lipase with propionic anhydride followed by acetic anhydride/pyridine delivers the per-O-acylated pentofuranose in almost quantitative overall yield from unprotected 2-deoxy-D-ribose, providing a more sustainable synthetic route [2]. These two complementary approaches establish the chemical provenance and scalability of the target compound.

Carbohydrate Synthesis Acetylation Methodology Nucleoside Precursor

Recommended Application Scenarios for 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose (CAS 96291-75-7) Based on Verified Evidence


Synthesis of β-2′-Deoxynucleoside Antiviral Agents (Zalcitabine, Stavudine) via Vorbrüggen Glycosylation

This pure β-anomer is the documented precursor for synthesizing the β-configured antiviral nucleoside reverse transcriptase inhibitors Zalcitabine (ddC) and Stavudine (d4T) . The pre-installed β-stereochemistry at the anomeric position eliminates the need for stereochemical control during the glycosylation step, simplifying reaction development and potentially improving diastereomeric purity of the product. Researchers procuring this compound for antiviral nucleoside synthesis should specify CAS 96291-75-7 to ensure the stereochemistry matches the target β-nucleoside configuration, as the α-anomer (CAS 96291-74-6) would produce the undesired α-nucleoside epimer.

Pharmaceutical Impurity Reference Standard for Ribavirin Analytical Quality Control

This compound is formally designated and supplied as Ribavirin Impurity 40, a fully characterized reference standard for use in analytical method development, method validation (AMV), and quality control (QC) testing during Ribavirin drug substance and drug product manufacturing [1]. Pharmaceutical QC laboratories performing HPLC impurity profiling, forced degradation studies, or stability-indicating method validation for Ribavirin must procure this specific compound to ensure regulatory compliance, as no alternative triacetyl 2-deoxy-ribose derivative holds this official impurity designation.

Enzymatic Resolution Studies and Substrate Selectivity Profiling with Candida antarctica Lipase B (CAL B)

The distinct reactivity profile of the β-anomer versus the α-anomer under CAL B (Novozym 435)-catalyzed alcoholysis conditions makes the pure β-anomer an essential substrate for enzymatic selectivity studies [2]. The β-anomer exhibits reduced regioselectivity compared to the α-anomer under identical conditions, making it valuable for comparative enzymology experiments designed to understand lipase active-site interactions with anomeric substrates. This differentiated behavior has been exploited for the preparative separation of anomeric mixtures via selective enzymatic deacetylation.

Synthesis of Anticancer 2′-Deoxynucleoside Analogs Including Decitabine-Class DNMT Inhibitors

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose (as the anomeric mixture or pure β-anomer) serves as a key intermediate for preparing 4-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one, the IUPAC descriptor for the DNA methyltransferase inhibitor Decitabine . The pure β-anomer form (CAS 96291-75-7) may offer advantages in reaction stereocontrol when synthesizing β-nucleoside anticancer agents, though the open literature primarily reports use of the anomeric mixture for this application; users should verify whether anomeric purity affects their specific synthetic outcome.

Quote Request

Request a Quote for 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.